molecular formula C16H10BrN7O3 B6034154 2-[(E)-[(8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]-4-nitrophenol

2-[(E)-[(8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]-4-nitrophenol

Cat. No.: B6034154
M. Wt: 428.20 g/mol
InChI Key: VFULVKGLRRYEBX-CNHKJKLMSA-N
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Description

2-[(E)-[(8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]-4-nitrophenol is a complex organic compound that belongs to the class of triazinoindole derivatives. This compound is characterized by the presence of a triazinoindole core, which is fused with a nitrophenol moiety. The compound’s unique structure imparts it with significant biological and chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]-4-nitrophenol typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Triazinoindole Core: The triazinoindole core can be synthesized through the condensation of isatin with hydrazine derivatives, followed by cyclization reactions.

    Coupling with Nitrophenol: The final step involves the coupling of the brominated triazinoindole with 4-nitrophenol under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]-4-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazinoindole derivatives.

    Substitution: Formation of substituted triazinoindole derivatives with various functional groups.

Scientific Research Applications

2-[(E)-[(8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]-4-nitrophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-[(8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]-4-nitrophenol involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-[(8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]-4-nitrophenol is unique due to its specific combination of a triazinoindole core with a nitrophenol moiety, which imparts distinct chemical and biological properties. Its ability to chelate iron and induce apoptosis in cancer cells sets it apart from other similar compounds.

Properties

IUPAC Name

2-[(E)-[(8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]-4-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN7O3/c17-9-1-3-12-11(6-9)14-15(19-12)20-16(23-21-14)22-18-7-8-5-10(24(26)27)2-4-13(8)25/h1-7,25H,(H2,19,20,22,23)/b18-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFULVKGLRRYEBX-CNHKJKLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NNC2=NC3=C(C4=C(N3)C=CC(=C4)Br)N=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC2=NC3=C(C4=C(N3)C=CC(=C4)Br)N=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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